molecular formula C18H22ClN3O4S B13198692 Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13198692
M. Wt: 411.9 g/mol
InChI Key: JKODIKMASOPNMQ-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorosulfonyl group, an imidazo[1,2-a]pyrazine core, and a benzyl ester moiety. The molecular formula of this compound is C20H26ClN3O4S, and it has a molecular weight of 440 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2059949-11-8) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure and functional groups suggest a range of potential biological activities, making it of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S with a molecular weight of approximately 411.90 g/mol. The presence of the chlorosulfonyl group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃O₄S
Molecular Weight411.90 g/mol
CAS Number2059949-11-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activities or modifying protein functions. This mechanism suggests its role as a possible therapeutic agent in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial infections. The mechanism likely involves disruption of bacterial cell processes through enzyme inhibition.

Anticancer Properties

This compound has also been studied for its anticancer potential . Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the imidazo[1,2-a]pyrazine family:

  • Antimicrobial Studies :
    • A study demonstrated that similar imidazo[1,2-a]pyrazines showed significant activity against various bacterial strains. The compound's structural features contribute to its effectiveness against drug-resistant strains.
  • Anticancer Research :
    • In vitro studies indicated that imidazo[1,2-a]pyrazines could induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
  • Enzyme Inhibition :
    • Research has shown that chlorosulfonyl-containing compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.

Properties

Molecular Formula

C18H22ClN3O4S

Molecular Weight

411.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22ClN3O4S/c1-13(2)17-15(12-27(19,24)25)22-9-8-21(10-16(22)20-17)18(23)26-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

JKODIKMASOPNMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

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